molecular formula C8H7ClF2O B6338406 1-Chloro-4-ethoxy-2,3-difluorobenzene CAS No. 1384466-81-2

1-Chloro-4-ethoxy-2,3-difluorobenzene

Cat. No.: B6338406
CAS No.: 1384466-81-2
M. Wt: 192.59 g/mol
InChI Key: LHNPQHNCLABUJR-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, ethoxy, and fluorine groups at positions 1, 4, and 2/3, respectively. This compound belongs to the class of fluorinated benzene derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and liquid-crystal materials due to their unique electronic and steric properties. The presence of fluorine and chlorine atoms enhances its lipophilicity and metabolic stability, while the ethoxy group contributes to its solubility in organic solvents.

Properties

IUPAC Name

1-chloro-4-ethoxy-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPQHNCLABUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where chlorine gas acts as the chlorinating agent. The reduced iron powder catalyzes the generation of chlorine radicals, enhancing reactivity at the para position relative to the ethoxy group. Key parameters include:

  • Temperature : Maintained between -8°C and -2°C to suppress side reactions such as polysubstitution or ring oxidation.

  • Solvent : Chloroform is chosen for its low polarity, which stabilizes intermediates and improves selectivity.

  • Catalyst Loading : 0.6% w/w of reduced iron powder relative to 2,3-difluorophenetole ensures sufficient radical generation without over-chlorination.

A representative procedure involves charging 50 g of 2,3-difluorophenetole, 120 mL of chloroform, and 0.3 g of reduced iron powder into a three-necked flask. Chlorine gas (52.3 g) is introduced via a dropping funnel over 1 hour, followed by 3 hours of stirring. Post-reaction workup includes quenching with sodium bisulfate, washing to neutrality, and drying over anhydrous sodium sulfate. Crude product (75 g, 97.1% purity) is recrystallized in petroleum ether at -5°C to yield 64.8 g of purified material.

Yield and Purity Optimization

Recrystallization proves critical for achieving >99% purity. Petroleum ether’s low solubility at reduced temperatures (-2°C to -5°C) selectively precipitates the target compound while leaving impurities in solution. Scaling this method to 80 g of starting material (Embodiment 2) demonstrates consistent yields (~69%) and highlights the process’s robustness.

Alternative Pathways and Intermediate Considerations

While direct chlorination is the primary route, related compounds and intermediates provide insights into potential alternative strategies.

Isomer Control in Halogenation

A 2003 study on 1-chloro-2,6-difluorobenzene synthesis highlights the challenges of isomer separation. By employing sulfonyl chloride to direct fluorine substitution, researchers achieved high para-selectivity—a strategy potentially adaptable to this compound synthesis to minimize ortho-byproducts.

Comparative Analysis of Reaction Parameters

The table below summarizes key parameters from the primary method and related approaches:

ParameterDirect ChlorinationSulfonyl Chloride RouteBoronic Acid Oxidation
Starting Material2,3-DifluorophenetoleChlorobenzene derivativesBenzeneboronic acid
ReagentCl₂SO₂Cl₂, XeF₂H₂O₂
CatalystFe powderBF₃·Et₂ONone
Temperature Range-8°C to -2°C22–25°C15–25°C
Yield (%)69–7585–9070
Purity (%)>99>9899.6

Chemical Reactions Analysis

1-Chloro-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Alkoxy Chains : Lengthening the alkoxy group (e.g., ethoxy to butoxy) increases molecular weight and boiling points but reduces polarity .
  • Chlorine vs. Fluorine Positioning : Chlorine at position 1 (vs. fluorine) enhances electrophilic reactivity, making the compound more suitable for cross-coupling reactions .
  • Difluoromethyl Substitution : The CF2H group in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene increases lipophilicity (XLogP3 = 3.3) compared to ethoxy-substituted derivatives .

Physicochemical and Metabolic Properties

Reactivity and Stability

  • Electrophilic Substitution: The chlorine atom at position 1 directs electrophilic attacks to the para position, while fluorine atoms at 2 and 3 deactivate the ring, reducing reactivity compared to non-fluorinated analogs .
  • Thermal Stability : Ethoxy-substituted fluorobenzenes exhibit higher thermal stability than nitro- or bromo-substituted derivatives (e.g., 1-Chloro-2,3-difluoro-4-nitrobenzene, CAS 2689-07-8), which are prone to decomposition under heat .

Metabolic Pathways

  • Comparative Metabolism: Fluorinated liquid-crystal monomers like 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) undergo species-dependent metabolism via dealkylation and hydroxylation, generating toxic metabolites .

Toxicity and Environmental Impact

Aquatic and Mammalian Toxicity

  • EDPrB Analogy : Metabolites of ethoxy-fluorinated compounds like EDPrB show higher aquatic toxicity (e.g., LC50 < 1 mg/L for Daphnia magna) than parent compounds due to bioaccumulation .
  • Chlorinated Derivatives: Chlorine substituents increase persistence in environmental matrices compared to non-chlorinated analogs (e.g., 1-Ethoxy-2,3-difluorobenzene) .

Regulatory Status

  • REACH Compliance : Butoxy- and ethoxy-substituted fluorobenzenes (e.g., 1-Butoxy-2,3-difluorobenzene, CAS 136239-66-2) fall under intermediate tonnage (10–100 tonnes/year) under EU REACH, requiring rigorous hazard assessments .

Biological Activity

1-Chloro-4-ethoxy-2,3-difluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound has the molecular formula C8H7ClF2OC_8H_7ClF_2O and a molecular weight of 192.59 g/mol. Its structure includes a chloro group, an ethoxy group, and two fluorine atoms attached to a benzene ring. This unique arrangement contributes to its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₇ClF₂O
Molecular Weight192.59 g/mol
SMILESCCOC1=C(C(=C(C=C1)Cl)F)F

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound can act as an inhibitor or activator of various enzymes and biochemical pathways. This interaction may lead to alterations in cellular processes such as:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Studies

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic functions.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction : Research indicates that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may alter the pharmacokinetics of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer (MCF-7) cells. The findings revealed that treatment with concentrations of 50 µM resulted in approximately 70% cell death after 24 hours, indicating a potent anticancer activity mediated by ROS generation.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-4-ethoxy-2,3-difluorobenzene, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution or electrophilic aromatic substitution. A common method involves reacting 2,3-difluorophenol with ethyl iodide in the presence of a base (e.g., K₂CO₃) in a solvent like 2-butanone under reflux. Chlorination steps may employ Lewis acid catalysts (e.g., AlCl₃) to introduce the chloro group at the para position relative to the ethoxy group . Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios to minimize side products. Purification via distillation or column chromatography is critical for achieving >95% purity.

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving its crystal structure, particularly for verifying substituent positions and bond angles . Complementary techniques include:

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine and carbon environments.
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Due to its chloro and fluoro substituents, the compound is hazardous. Required measures include:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Engineering controls : Fume hoods for vapor containment.
  • Waste disposal : Neutralization of halogenated byproducts via approved protocols .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

The ethoxy group (-OCH₂CH₃) is a strong electron-donating group, activating the aromatic ring at the ortho/para positions, while fluorine atoms exert an electron-withdrawing inductive effect. This creates regioselectivity challenges. For example, nitration with HNO₃/H₂SO₄ predominantly occurs para to the ethoxy group, but steric hindrance from the chloro and fluoro substituents can reduce yields. Computational studies (DFT) are recommended to predict reactive sites .

Q. What methodologies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) often arise from rotamers or impurities. Strategies include:

  • Variable-temperature NMR : To distinguish dynamic rotational isomers.
  • 2D NMR (COSY, NOESY) : For assigning coupled protons and spatial proximity.
  • Cross-validation with synthetic intermediates : Isolate and characterize reaction byproducts .

Q. How can computational modeling optimize catalytic applications of this compound?

Density Functional Theory (DFT) can predict binding affinities in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, the chloro group’s σ-donor strength and fluorine’s electronegativity influence oxidative addition rates. Molecular docking studies further elucidate interactions with biological targets (e.g., enzymes) for drug design .

Key Research Gaps and Recommendations

  • Stereoelectronic effects : Further study the interplay between ethoxy donor strength and fluorine’s inductive withdrawal using Hammett constants.
  • Biological activity : Screen for antimicrobial properties via MIC assays against Gram-positive/negative strains .
  • Green synthesis : Explore solvent-free or microwave-assisted routes to improve atom economy .

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